
Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a butan-2-yl group, a benzenesulfonyl group, and a hydrazine-1-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butan-2-yl hydrazine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butan-2-yl hydrazine-1-carboxylate
- Benzenesulfonyl hydrazine
- Butan-2-yl benzenesulfonate
Uniqueness
Butan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of both the butan-2-yl and benzenesulfonyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
58358-79-5 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
butan-2-yl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(2)17-11(14)12-13-18(15,16)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3,(H,12,14) |
Clave InChI |
CSDZLTYLMQWLFO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


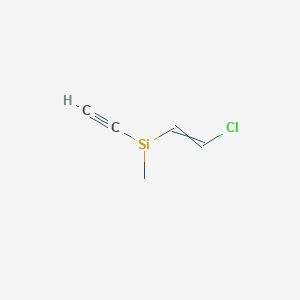
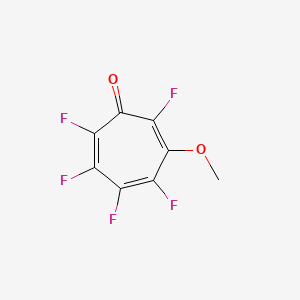
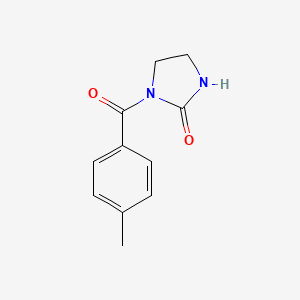

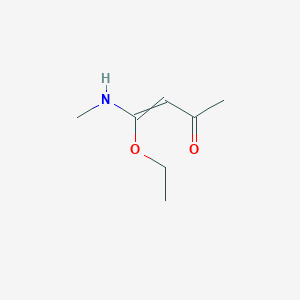

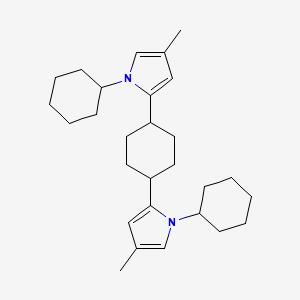
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
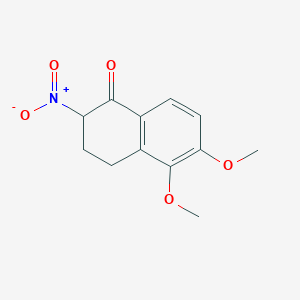
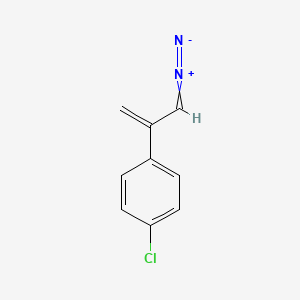
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
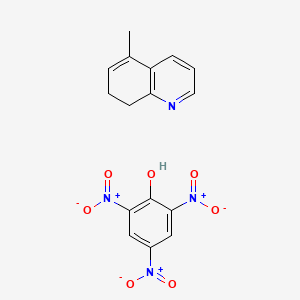
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
